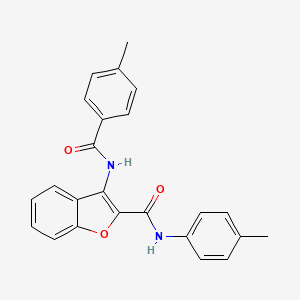
4-ブロモフラン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromofuran-3-carboxylic acid is an organic compound with the molecular formula C5H3BrO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the fourth position and a carboxylic acid group at the third position of the furan ring
科学的研究の応用
4-Bromofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Mode of Action
Furan derivatives have been studied for their potential biological activities, suggesting that 4-bromofuran-3-carboxylic acid may interact with its targets in a similar manner .
Biochemical Pathways
Furan derivatives have been associated with various biological activities, indicating that they may influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 4-bromofuran-3-carboxylic acid is currently unavailable .
生化学分析
Biochemical Properties
They can act as proton donors due to the presence of the carboxylic acid group, which can ionize to release a proton . This property allows 4-Bromofuran-3-carboxylic acid to potentially interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
The specific cellular effects of 4-Bromofuran-3-carboxylic acid are currently unknown due to the lack of research data. Carboxylic acids can influence cell function in several ways. For instance, they can affect cell signaling pathways and gene expression
Molecular Mechanism
Carboxylic acids can participate in various reactions such as esterification and amide formation . They can also interact with biomolecules through hydrogen bonding and other non-covalent interactions .
Metabolic Pathways
Carboxylic acids can be metabolized in the body through various pathways, often involving enzymes such as carboxylases and decarboxylases .
Transport and Distribution
Carboxylic acids can be transported across cell membranes through various transport proteins .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromofuran-3-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of furan-3-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the furan ring.
Industrial Production Methods: Industrial production of 4-bromofuran-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Bromofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under appropriate conditions.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction: Alcohols or higher oxidation state derivatives of the carboxylic acid group.
類似化合物との比較
- 2-Bromofuran-3-carboxylic acid
- 5-Bromofuran-2-carboxylic acid
- 3-Bromofuran-2-carboxylic acid
Comparison: 4-Bromofuran-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and drug development.
特性
IUPAC Name |
4-bromofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKVRBZWMTUJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)


![5-chloro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2379375.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)
![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)
![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)
